molecular formula C21H14ClN3O4 B3550043 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B3550043
M. Wt: 407.8 g/mol
InChI Key: YYUJMZFISBVSOI-UHFFFAOYSA-N
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Description

N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide is a complex organic compound characterized by its benzoxazole and nitrobenzamide functional groups

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4/c1-12-6-7-13(21-24-17-4-2-3-5-19(17)29-21)10-18(12)23-20(26)15-9-8-14(25(27)28)11-16(15)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUJMZFISBVSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide typically involves multiple steps, starting with the formation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. Subsequent steps may include nitration, chlorination, and amide formation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxylation.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro group may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound shares structural similarities but has a sulfonamide group instead of a nitro group.

  • N-(1,3-Benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This compound contains a thiazole ring instead of a benzoxazole ring.

Uniqueness: N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide is unique due to its combination of benzoxazole and nitrobenzamide groups, which confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide
Reactant of Route 2
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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

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